![molecular formula C10H11BrClN3 B1519707 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride CAS No. 1171639-07-8](/img/structure/B1519707.png)
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Overview
Description
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride (7-Br-2-HZ-3-MQ-HCl) is an organic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used as a reagent in chemical synthesis.
Scientific Research Applications
Photochromic Applications
Research into the applications of similar bromo-hydrazino-quinoline compounds has demonstrated their utility in the field of photochromism. For instance, the Duff formylation of bromo-hydroxyquinolines leads to derivatives that, upon condensation with specific indolines, produce new photochromic spiro[indoline-2,2'-pyrano[3,2-h]quinolines]. These compounds exhibit notable thermal and photo-induced isomerization properties, which have been studied using NMR and UV spectroscopy (Voloshin et al., 2008).
Antimicrobial Activity
Quinazolinone derivatives, closely related to the 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride structure, have been synthesized and evaluated for their antimicrobial properties. These compounds, including those prepared from hydrazinoacetylamino-bromoquinazolinones, show a range of activities against various microbial strains, indicating the potential of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride derivatives in antimicrobial research (Patel et al., 2006).
Chemical Synthesis and Reactions
The compound and its derivatives have been utilized in chemical synthesis as intermediates for producing more complex molecules. For example, pyridine hydrochloride has been used to efficiently synthesize chloro compounds from bromo derivatives in pyridine and quinoline series, demonstrating the reactivity and usefulness of bromoquinoline derivatives in organic synthesis (Mongin et al., 1996). Additionally, bromomethyl-quinazoline is a key intermediate for anti-cancer drugs, highlighting the importance of bromoquinoline derivatives in pharmaceutical development (Sheng-li, 2004).
Photolabile Protecting Groups
Bromo-hydroxyquinoline derivatives, similar in structure to 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride, have been explored as photolabile protecting groups for carboxylic acids. These groups exhibit high single-photon quantum efficiency and are sensitive to multiphoton-induced photolysis, making them suitable for in vivo use due to their increased solubility and low fluorescence. This application is significant in the field of biochemistry for the controlled release of biological messengers (Fedoryak & Dore, 2002).
properties
IUPAC Name |
(7-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAMWTVGKNRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)N=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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